molecular formula C19H19ClO4S B2555145 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid CAS No. 279691-58-6

2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B2555145
CAS No.: 279691-58-6
M. Wt: 378.87
InChI Key: SIMRPLDHTYWVHW-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C19H19ClO4S It is characterized by the presence of a chlorobenzyl group, an ethoxyphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid typically involves the reaction of 4-chlorobenzyl mercaptan with 4-ethoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Chlorobenzyl)sulfanyl]-4-phenyl-4-oxobutanoic acid
  • **2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4-oxobutanoic acid
  • **2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid

Uniqueness

2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Sulfanyl group : Influences reactivity and biological interactions.
  • Chlorobenzyl moiety : May enhance lipophilicity and biological activity.
  • Ethoxyphenyl group : Contributes to the overall hydrophobic character.

Molecular Formula : C17H18ClO3S

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, such as enzymes and receptors. The presence of halogen atoms (chlorine) and the sulfanyl group can modulate binding affinities, leading to alterations in biochemical pathways.

Biological Activity Overview

Research has indicated several potential biological activities for this compound, including:

  • Anticancer Activity :
    • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
    • Mechanisms include induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties :
    • Exhibits activity against both Gram-positive and Gram-negative bacteria.
    • Effective in inhibiting fungal growth, suggesting potential as an antifungal agent.
  • Anti-inflammatory Effects :
    • Preliminary studies indicate that the compound may reduce inflammatory markers in cellular models.

Case Studies

  • Anticancer Studies :
    • A study evaluated the compound's effects on human colon cancer cells (HCT116) using the MTT assay. Results indicated an IC50 value of approximately 25 µM, suggesting significant cytotoxicity compared to control treatments .
  • Antimicrobial Evaluation :
    • The compound was tested against Staphylococcus aureus and Escherichia coli using the tube dilution method. The minimum inhibitory concentration (MIC) was found to be 32 µg/ml for both bacterial strains, indicating moderate antibacterial activity .
  • Inflammation Studies :
    • In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound reduced levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological ActivityTest SystemResultReference
AnticancerHCT116 cellsIC50 ~ 25 µM
AntimicrobialS. aureusMIC = 32 µg/ml
E. coliMIC = 32 µg/ml
Anti-inflammatoryMacrophage modelReduced TNF-alpha

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO4S/c1-2-24-16-9-5-14(6-10-16)17(21)11-18(19(22)23)25-12-13-3-7-15(20)8-4-13/h3-10,18H,2,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMRPLDHTYWVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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